molecular formula C17H20N2O3S B5776265 2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide

2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide

Cat. No. B5776265
M. Wt: 332.4 g/mol
InChI Key: SYMKCRJUUOQGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide, commonly known as ISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of ISA involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II and cyclin-dependent kinases, which play a crucial role in the proliferation of cancer cells.
ISA has also been shown to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which plays a crucial role in the production of inflammatory cytokines.
Biochemical and Physiological Effects
ISA has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the activity of certain enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using ISA in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms involved in various diseases such as cancer and inflammation.
However, one of the limitations of using ISA in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ISA. One of the significant directions is the development of more efficient synthesis methods that can produce larger quantities of the compound. This will enable researchers to study the compound's potential applications in various fields more extensively.
Another future direction is the study of the compound's potential applications in other diseases such as neurodegenerative diseases. Studies have shown that ISA can inhibit the activity of certain enzymes that play a crucial role in the development of neurodegenerative diseases such as Alzheimer's disease.
Conclusion
In conclusion, ISA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied. ISA has been shown to have potential applications in cancer research and as an anti-inflammatory agent. The compound's advantages and limitations for lab experiments have also been discussed, along with several future directions for its study.

Synthesis Methods

The synthesis of ISA can be achieved using different methods. A common method involves the reaction of 4-isobutylphenylsulfonyl chloride with 2-aminobenzamide in the presence of a base. The reaction results in the formation of ISA, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

ISA has been extensively studied for its potential applications in various scientific fields. One of the significant applications of ISA is in the field of cancer research. Studies have shown that ISA can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of certain enzymes that play a crucial role in cancer cell proliferation.
ISA has also been studied for its potential application as an anti-inflammatory agent. Studies have shown that the compound can inhibit the production of inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.

properties

IUPAC Name

2-[[4-(2-methylpropyl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)11-13-7-9-14(10-8-13)23(21,22)19-16-6-4-3-5-15(16)17(18)20/h3-10,12,19H,11H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMKCRJUUOQGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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